1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone
Description
1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone featuring a 2-amino-6-methoxyphenyl group attached to a trifluoroacetyl moiety. The methoxy group at the 6-position acts as an electron-donating substituent, increasing the electron density of the aromatic ring and influencing reactivity in electrophilic substitutions. This compound is utilized as a pharmaceutical intermediate and building block in organic synthesis .
Properties
IUPAC Name |
1-(2-amino-6-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(13)7(6)8(14)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCNMKOGZYFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-methoxybenzene as the starting material.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethylating agents under controlled conditions.
Oxidation: The resulting intermediate undergoes oxidation to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: Substitution reactions involving the amino group or the methoxy group are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced trifluoromethyl derivatives.
Substitution Products: Amino and methoxy group-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key structural analogs and their properties:
Reactivity and Stability
- Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) and amino (NH₂) groups increase electron density, enhancing reactivity in nucleophilic aromatic substitutions (e.g., target compound ). Bromine (Br) and trifluoromethyl (CF₃) groups are electron-withdrawing, directing reactions to meta/para positions . Fluorine substituents (e.g., 2,3-difluoro analog) improve metabolic stability and lipophilicity, making them suitable for drug candidates .
Steric Effects :
- Bulky substituents like tert-butyl (C(CH₃)₃) hinder molecular rotation and enhance binding specificity, as seen in acetylcholinesterase inhibition .
Biological Activity
1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone, also known as CAS 1233967-21-9, is a synthetic organic compound characterized by a trifluoromethyl group attached to an ethanone backbone. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in research, and relevant case studies.
- Molecular Formula : C₉H₈F₃NO₂
- Molecular Weight : 219.16 g/mol
- IUPAC Name : 1-(2-amino-6-methoxyphenyl)-2,2,2-trifluoroethan-1-one
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to enzymes and receptors.
Key Mechanisms Include :
- Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Protein Binding : It may influence protein conformation and activity through non-covalent interactions such as hydrogen bonding.
Biological Activities
This compound has demonstrated various biological activities in recent studies:
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of cholinesterase enzymes. In a comparative study with other compounds:
- Inhibition Potency : The compound showed an IC50 value indicating moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Case Studies
Several studies have explored the effects of this compound on biological systems:
- Study on Cholinesterase Activity : A study evaluated the inhibitory effects of various compounds on cholinesterase activity. The results indicated that this compound had a comparable inhibitory effect to established inhibitors like physostigmine .
- Protein Binding Studies : In vitro studies demonstrated that this compound binds effectively to target proteins involved in neurotransmission pathways. This binding was shown to alter the activity of these proteins significantly.
Applications in Research
The unique properties of this compound make it a valuable tool in various fields:
- Medicinal Chemistry : Used as a lead compound for developing new drugs targeting neurological disorders.
- Biochemical Research : Serves as a probe for studying enzyme mechanisms and protein interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone | Methoxy at position 5 | Moderate AChE inhibition |
| 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone | Chlorine substituent | High selectivity for BChE |
| 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone | Methyl group instead of methoxy | Lower inhibition potency compared to others |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
